

# A Toxicological and Safety Evaluation of 2-(4-Methylthiazol-5-yl)ethyl Butyrate

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## Compound of Interest

**Compound Name:** 2-(4-Methylthiazol-5-yl)ethyl butyrate

**Cat. No.:** B1662098

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## Abstract

This guide provides a comprehensive toxicological and safety assessment of **2-(4-Methylthiazol-5-yl)ethyl butyrate**, a flavoring substance used in the food industry. The evaluation synthesizes data on its chemical properties, metabolism, and the results of key toxicological studies, including genotoxicity and repeated dose toxicity assays. The safety assessment framework, leveraging the "Threshold of Toxicological Concern" (TTC) and read-across approaches, is detailed. This document serves as a technical resource, outlining the scientific rationale behind the safety clearance of this compound for its intended use, grounded in evaluations by international regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

## Introduction and Chemical Identity

**2-(4-Methylthiazol-5-yl)ethyl butyrate** (CAS No. 94159-31-6; FEMA No. 4277) is a synthetic flavoring substance characterized by a roasted, nutty aroma.<sup>[1][2]</sup> It belongs to a group of thiazole derivatives that contribute to the flavor profiles of a variety of food products.<sup>[1][3]</sup> The safety of food ingredients is paramount, necessitating a rigorous evaluation process before they are approved for human consumption. This guide details the systematic approach to assessing the safety of this specific flavoring agent, providing insights into the methodologies and logical frameworks employed in modern toxicology.

Table 1: Chemical and Physical Properties of **2-(4-Methylthiazol-5-yl)ethyl Butyrate**

Property	Value	Source(s)
Chemical Name	2-(4-methylthiazol-5-yl)ethyl butyrate	[4]
Synonyms	Sulfuryl butyrate, 5-(2-Butyryloxyethyl)-4-methylthiazole	[2][4]
CAS Number	94159-31-6	[5]
FEMA Number	4277	[1]
JECFA Number	1753	[1]
Molecular Formula	C10H15NO2S	[1][4]
Molecular Weight	213.30 g/mol	[1]
Physical State	Colorless to yellow liquid	[1]
Boiling Point	101-107 °C @ 1.00 mm Hg	[2]
Specific Gravity	1.106-1.112 @ 25 °C	[2]
Solubility	Soluble in alcohol; insoluble in water	[1]

## Metabolism and Toxicokinetics

Understanding the metabolic fate of a substance is a cornerstone of its safety evaluation. For esters like **2-(4-methylthiazol-5-yl)ethyl butyrate**, the primary metabolic pathway is predictable and well-characterized.

## Predicted Metabolic Pathway

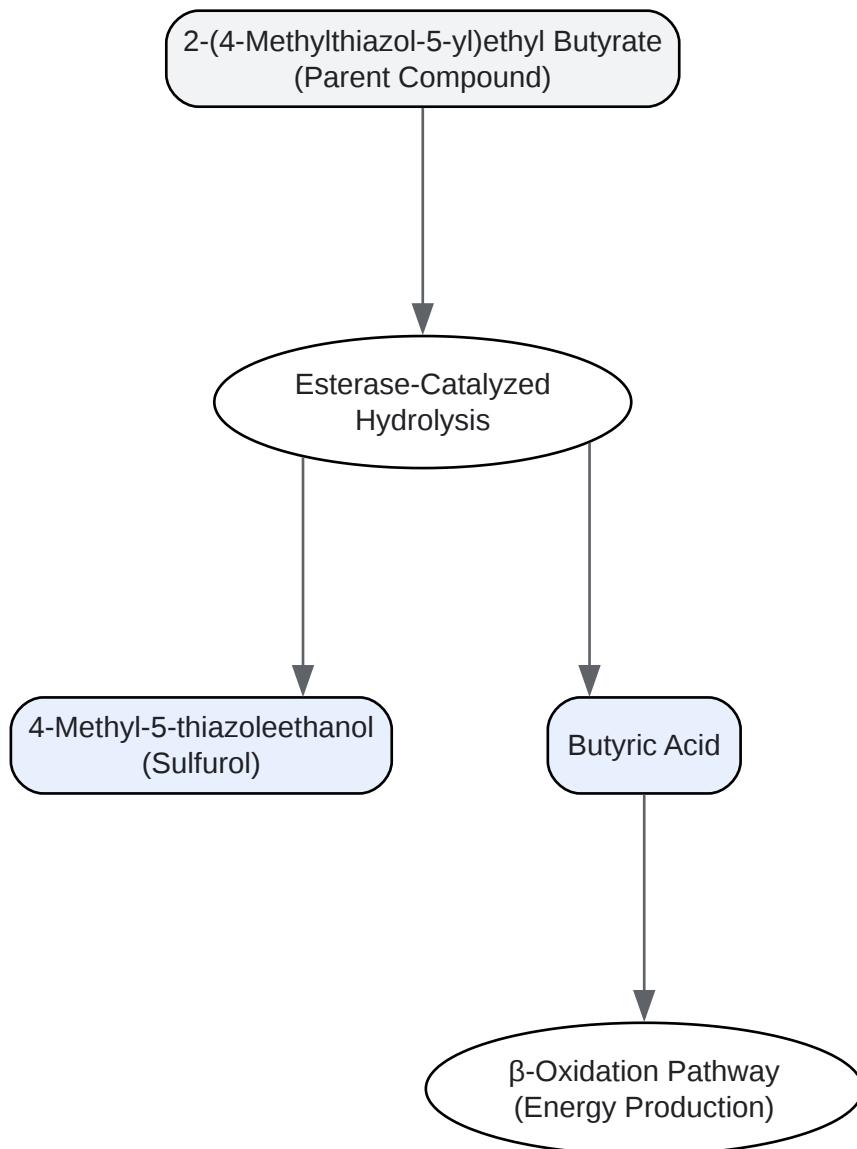
It is anticipated that **2-(4-methylthiazol-5-yl)ethyl butyrate** will undergo rapid hydrolysis in the body, catalyzed by carboxylesterases present in the liver and other tissues. This enzymatic cleavage yields its constituent alcohol, 4-methyl-5-thiazoleethanol (also known as Sulfurol), and butyric acid.

- 4-Methyl-5-thiazoleethanol (FEMA No. 3204): This alcohol is a known flavoring substance itself with a nutty, milky, and meat-like flavor profile.[6][7] It is a component of the vitamin B1 (thiamine) structure.[8]
- Butyric Acid (FEMA No. 2221): This is a short-chain fatty acid that is naturally present in the diet (e.g., in butter) and is an endogenous product of gut bacteria fermentation. It is readily metabolized through the fatty acid beta-oxidation pathway to produce energy.

This metabolic pathway detoxifies the parent compound by breaking it down into substances that are either endogenous to the human body or have been independently evaluated and found to be safe at relevant intake levels.

## Visualization of Metabolism

The following diagram illustrates the predicted hydrolytic metabolism of the parent compound.



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Caption: Predicted metabolic pathway of **2-(4-methylthiazol-5-yl)ethyl butyrate**.

## Toxicological Data Evaluation

The toxicological assessment of a flavoring substance involves a battery of tests designed to identify potential hazards, including genotoxicity (damage to genetic material) and systemic toxicity from repeated exposure.

## Genotoxicity Assessment

Genotoxicity testing is a critical first step to rule out the potential for a substance to cause cancer or heritable mutations. The standard initial screen is the bacterial reverse mutation assay, commonly known as the Ames test.[\[9\]](#)

The Ames test is a widely used and internationally accepted method (OECD Guideline 471) for identifying chemicals that can cause gene mutations.[\[10\]](#) It utilizes specific strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) that have been mutated to be unable to synthesize an essential amino acid (e.g., histidine).[\[9\]](#)[\[11\]](#) The assay determines if the test substance can cause a reverse mutation, restoring the bacteria's ability to grow on a medium lacking that amino acid.[\[12\]](#) The test is conducted with and without an external metabolic activation system (e.g., a rat liver S9 fraction) to mimic mammalian metabolism and detect pro-mutagens that become genotoxic only after being metabolized.[\[11\]](#)

While specific genotoxicity data for **2-(4-methylthiazol-5-yl)ethyl butyrate** is not readily available in the public domain, its safety evaluation relies on a "read-across" approach from its metabolic products and other structurally similar compounds evaluated within the same Flavouring Group Evaluation (FGE). Regulatory bodies like EFSA and JECFA have evaluated numerous thiazole derivatives and short-chain esters and have generally found no evidence of genotoxic concern for this class of compounds at their low exposure levels.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Repeated Dose Toxicity Studies

To assess the potential for adverse health effects from long-term, low-level exposure, a subchronic toxicity study, typically a 90-day study in rodents, is the standard.

The 90-day study (OECD Guideline 408) is designed to provide comprehensive information on the potential health hazards from repeated exposure over a significant portion of a rodent's lifespan.[\[16\]](#) The substance is administered daily to several groups of animals at different dose levels. Key outcomes include detailed clinical observations, body weight changes, food and water consumption, hematology, clinical biochemistry, and a thorough histopathological examination of organs and tissues at the end of the study.[\[17\]](#) A primary objective is to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found.[\[18\]](#) This NOAEL is a critical value used for establishing safe human exposure levels.

The safety of **2-(4-methylthiazol-5-yl)ethyl butyrate** is supported by toxicity data on its metabolites and related substances.

- Butyric Acid: As an endogenous substance, it is not associated with toxicity under normal metabolic conditions.
- 4-Methyl-5-thiazoleethanol: Has been evaluated by JECFA and found to have no safety concern at current intake levels.[\[19\]](#)
- Ethyl Butyrate (a related simple ester): JECFA established an Acceptable Daily Intake (ADI) of 0-15 mg/kg of body weight, indicating a low order of toxicity.

Based on the rapid metabolism to non-toxic components and the low toxicity profile of structurally related compounds, a high NOAEL would be anticipated for the parent compound, well above any realistic human dietary exposure.

## Safety Assessment and Exposure

The final step in the safety evaluation is to compare the toxicological data with estimated human exposure to ensure an adequate margin of safety. For flavoring substances, which are used at very low levels, the Threshold of Toxicological Concern (TTC) approach is often employed.

## The Threshold of Toxicological Concern (TTC) Approach

The TTC is a risk assessment principle that establishes a human exposure threshold value for chemicals below which there is a very low probability of an appreciable risk to human health. Chemicals are categorized into structural classes (Cramer classes I, II, and III) based on their predicted toxicity.

Given its structure, **2-(4-methylthiazol-5-yl)ethyl butyrate** would be placed in a Cramer class for which the corresponding TTC provides a conservative safety threshold. The estimated dietary exposure from its use as a flavoring agent is typically orders of magnitude below this threshold.

## Regulatory Conclusion

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-(4-methylthiazol-5-yl)ethyl butanoate (JECFA No. 1753) at its 68th meeting.[\[1\]](#) Based on its low estimated intake, its predicted rapid hydrolysis to known low-toxicity metabolites, and the broader data available for related substances, JECFA concluded that this flavoring agent poses no safety concern at current levels of intake when used as a flavouring agent.[\[1\]](#)

## Experimental Protocols

To provide a practical context for the data evaluation, this section outlines the standard methodologies for the key toxicological studies mentioned.

### Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

- Strain Preparation: Prepare cultures of appropriate bacterial tester strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537 and *E. coli* WP2 uvrA).
- Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a substance like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
- Exposure (Plate Incorporation Method):
  - To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays).
  - Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a doubling or more over the negative control value.[\[9\]](#)
- Controls: Include a vehicle control (solvent used to dissolve the test substance) and known positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9 activation) to ensure the validity of the assay.

## Protocol: 90-Day Repeated Dose Oral Toxicity Study - OECD 408

- Animal Selection: Use a standard rodent species, typically the rat (e.g., Sprague-Dawley or Wistar).[20] Use young, healthy animals, acclimated to laboratory conditions.
- Group Allocation: Assign animals to at least three dose groups and one control group (receiving the vehicle only). Each group should consist of at least 10 males and 10 females. [18]
- Dose Administration: Administer the test substance orally (via gavage, in diet, or in drinking water) daily for 90 consecutive days.[16] Dose levels are selected based on preliminary shorter-term studies, with the highest dose expected to produce some minimal toxicity but not mortality.
- Observations:
  - Daily: Check for clinical signs of toxicity and mortality.
  - Weekly: Record individual body weights and food consumption.
  - At Termination: Conduct detailed hematology and clinical biochemistry analyses. Perform a full gross necropsy on all animals.
- Histopathology: Preserve organs and tissues from all control and high-dose animals. Examine them microscopically. Also, examine any gross lesions and target organs from the lower-dose groups.
- Data Analysis: Analyze data for statistically significant differences between treated and control groups. The highest dose level showing no treatment-related adverse effects is identified as the NOAEL.[20]

## Conclusion

The toxicological and safety profile of **2-(4-methylthiazol-5-yl)ethyl butyrate** is well-established through a combination of predictive metabolism, read-across from structurally related compounds, and comprehensive evaluations by international expert committees like

JECFA. The weight of evidence strongly supports its safety for use as a flavoring substance at the very low levels found in the human diet. Its rapid hydrolysis into endogenous and/or low-toxicity metabolites precludes significant systemic exposure to the parent compound and is the key to its favorable safety profile. The established international consensus is that this substance presents no safety concern under its conditions of intended use.

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